molecular formula C8H9N5O2 B12118764 Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester CAS No. 63475-18-3

Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester

Cat. No.: B12118764
CAS No.: 63475-18-3
M. Wt: 207.19 g/mol
InChI Key: JBLLGSRNIIRIME-UHFFFAOYSA-N
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Description

Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester is a fused heterocyclic compound characterized by a pyrazole ring annulated to a 1,2,4-triazine core. Its structure includes a 4-amino group, a 7-methyl substituent, and a methyl ester at position 2. This compound belongs to a broader class of azolo[1,2,4]triazines, which are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science . Its synthesis typically involves diazotization and coupling reactions with active methylene compounds, as seen in analogous pyrazolo[5,1-c][1,2,4]triazine derivatives .

Properties

CAS No.

63475-18-3

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-4-3-5-10-11-6(8(14)15-2)7(9)13(5)12-4/h3H,9H2,1-2H3

InChI Key

JBLLGSRNIIRIME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=NC(=C2N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester typically involves the cyclization of appropriate hydrazones. One common method involves the reaction of ethyl pyrazolylhydrazonocyanoacetate with glacial acetic acid . This reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[5,1-c][1,2,4]triazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In the field of chemistry, derivatives of pyrazolo[5,1-c][1,2,4]triazine serve as essential building blocks for synthesizing more complex molecules. Their unique structure allows for the creation of diverse chemical libraries suitable for various screening applications.

Key Points:

  • Used in the synthesis of complex organic compounds.
  • Facilitates the development of chemical libraries for research.

Biology

Biologically, pyrazolo[5,1-c][1,2,4]triazine derivatives have demonstrated promising antifungal and antibacterial properties. Studies indicate their effectiveness against pathogenic fungi such as Candida albicans and Cryptococcus.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida albicans, showing potential for therapeutic applications in treating fungal infections.

Medicine

In medical research, these compounds are being explored for their potential as antiviral and antitumor agents. Their structural similarity to nucleic acids allows them to interact with biological pathways effectively.

Mechanism of Action:
The mechanism involves inhibiting specific enzymes or pathways critical for viral replication or tumor growth. For instance:

  • Inhibition of oncogenic forms of Receptor Tyrosine Kinases (RTKs) such as K-Ras and B-Raf has been noted in tumor cell studies, indicating their potential in cancer treatment .

Clinical Relevance:
The compounds have shown effectiveness in preclinical models of cancer therapy by targeting the Ras/Raf/MEK signaling pathway, which is crucial for cell proliferation and survival.

Industrial Applications

In industry, pyrazolo[5,1-c][1,2,4]triazine derivatives find applications in developing dyes and pigments due to their ability to form stable colored complexes. This property is valuable in textiles and material sciences.

Table 1: Summary of Applications

Field Application Example/Case Study
ChemistryBuilding blocks for complex moleculesSynthesis of chemical libraries
BiologyAntifungal and antibacterial agentsEffective against Candida albicans
MedicineAntiviral and antitumor agentsInhibition of RTKs in tumor cells
IndustryDevelopment of dyes and pigmentsStable colored complexes for textiles

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazolo[5,1-c][1,2,4]triazine derivatives are highly dependent on substituents and ring fusion patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents/Ring System Key Properties/Applications Reference
Target Compound 4-amino, 7-methyl, 3-methyl ester Potential pharmaceutical applications; moderate lipophilicity
Triazavirin ([1,2,4]triazolo[5,1-c][1,2,4]triazine) Triazolo[5,1-c] system, 4-oxo substituent Broad-spectrum antiviral agent
3,7-Dinitro-4-amino-triazolo[5,1-c][1,2,4]triazine 3,7-dinitro, 4-amino High explosive performance (comparable to RDX)
Ethyl 4-amino-7-methyl-8-phenylpyrazolo[...]triazine-3-carboxylate 8-phenyl, ethyl ester Structural analog; unconfirmed bioactivity
8-Mercapto-4,7-diphenylpyrazolo[...]triazine 8-mercapto, 4,7-diphenyl Antimicrobial potential (hypothesized)
7-(1H-1,2,3-triazol-1-yl)pyrazolo[...]triazine 7-triazolyl, 4-oxo Antifungal activity (tested against C. auris)

Key Observations:

  • Substituent Effects: The 4-amino group in the target compound facilitates hydrogen bonding, critical for receptor interactions in drug design. In contrast, nitro groups (e.g., in Compound 31 ) enhance energetic properties but reduce biocompatibility.
  • Ester vs. Carboxylic Acid : The methyl ester improves membrane permeability compared to carboxylic acid derivatives, which may exhibit higher polarity and lower bioavailability .
  • Ring Fusion Differences : Triazavirin’s triazolo[5,1-c] system confers antiviral activity, whereas pyrazolo[5,1-c] derivatives with phenyl or mercapto groups (e.g., ) show varied bioactivity profiles.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The target compound’s methyl ester and amino groups likely form intermolecular hydrogen bonds, as seen in brominated analogs (e.g., 4-oxo-7-bromo derivatives ). This contrasts with nonpolar substituents (e.g., phenyl groups in ), which rely on π-π stacking.
  • Thermal Stability : Nitro-substituted analogs (e.g., Compound 31) exhibit high thermal stability (>200°C) due to rigid aromatic systems , whereas ester derivatives may degrade at lower temperatures.

Biological Activity

Pyrazolo[5,1-c][1,2,4]triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. The compound Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester is a notable member of this class, exhibiting promising pharmacological properties.

Chemical Structure and Properties

The compound's structure features a pyrazolo-triazine core with a carboxylic acid and an amino group that contribute to its biological activity. The methyl ester form enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that pyrazolo[5,1-c][1,2,4]triazine derivatives can inhibit the growth of tumor cells by targeting oncogenic pathways involving Receptor Tyrosine Kinases (RTKs), particularly K-Ras and B-Raf kinases. These pathways are crucial for cell proliferation and survival in various cancers:

  • Inhibition of B-Raf Kinase : B-Raf is implicated in approximately 66% of malignant melanomas. Compounds that inhibit this kinase can disrupt the Ras/Raf/MEK signaling pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Cytotoxicity Studies : In vitro studies using the MTT assay have shown that certain derivatives demonstrate stronger cytotoxic effects than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .

The anticancer mechanisms of pyrazolo[5,1-c][1,2,4]triazines include:

  • Apoptosis Induction : Activation of caspases (caspase-3, -8, -9) has been observed in treated cancer cells, indicating a pathway for programmed cell death .
  • Autophagy Activation : Compounds have been shown to induce autophagy through increased formation of autophagosomes and modulation of key proteins such as beclin-1 and mTOR .

Anti-inflammatory Activity

Beyond anticancer effects, pyrazolo[5,1-c][1,2,4]triazines exhibit anti-inflammatory properties. They have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β. This makes them potential candidates for treating chronic inflammatory diseases like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[5,1-c][1,2,4]triazine derivatives is highly dependent on their substituents:

Substituent PositionTypeEffect on Activity
R1Aromatic groupsEnhances anticancer efficacy
R2Alkyl/aryl groupsModulates lipophilicity
R3HeterocyclesIncreases anti-inflammatory action

Case Studies

A study investigated the synthesis and biological evaluation of various pyrazolo[5,1-c][1,2,4]triazine derivatives. Among them:

  • Compound 3b showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of cisplatin.
  • It also triggered apoptosis through caspase activation and inhibited NF-kB signaling pathways .

Q & A

Basic: What are the key synthetic routes for Pyrazolo[5,1-c][1,2,4]triazine derivatives?

Answer:
The synthesis typically involves nitrosation or acylation reactions. For nitrosation, derivatives are prepared by reacting sodium nitrite in aqueous HCl with precursor compounds (e.g., 1H-alkylated pyrazolo-triazoles), yielding nitroso derivatives. UV-Vis spectra (λmax ~558–563 nm) confirm the nitroso chromophore . For advanced derivatives, reductive cyclization and diazotation steps are employed, as seen in the synthesis of methyl pyrazolo[5,1-c][1,2,4]benzotriazine-2-carboxylates from hydrazones .

Basic: How is structural confirmation performed for these compounds?

Answer:
Structural characterization relies on spectroscopic techniques:

  • 1H-NMR : Absence of signals at 5.6 ppm confirms nitrosation at the 7-C position .
  • UV-Vis : Absorption maxima (~560 nm) indicate aromatic nitroso groups .
  • 2D NMR (HMBC) : Correlates proton and carbon/nitrogen connectivity to resolve tautomeric equilibria (e.g., nitroso vs. oxime forms) .

Advanced: How are tautomeric contradictions resolved in structural studies?

Answer:
Tautomerism (e.g., nitroso ↔ oxime) is addressed via variable-temperature NMR and computational modeling. For example, nitrosation products exhibit stability in both nitroso and oxime forms, with equilibrium influenced by solvent polarity and temperature. UV-Vis and HMBC spectra distinguish dominant tautomers by tracking shifts in λmax and heteronuclear coupling .

Advanced: What strategies optimize nitrosation reactions for higher yields?

Answer:
Key parameters include:

  • Dilution control : High dilution minimizes side reactions (e.g., dimerization) .
  • Acid concentration : Optimal HCl concentration (4–6 M) ensures protonation of intermediates .
  • Temperature : Reactions performed at 0–5°C stabilize reactive intermediates .
    Post-reaction, precipitation in cold water isolates nitroso derivatives with >85% purity .

Basic: What in vitro assays evaluate anticancer activity?

Answer:

  • MTT assay : Measures cell viability (IC50) against cancer lines (e.g., MCF-7, HCT-116). Compounds are tested at 1–100 µM, with doxorubicin as a positive control .
  • Dose-response curves : Generated from triplicate experiments to ensure statistical significance (p < 0.001) .

Advanced: How can structural modifications enhance antimicrobial efficacy?

Answer:

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., Cl, CF3) at the 3-position increases microbial membrane disruption .
  • Salt formation : Carboxylic acid derivatives converted to sodium/potassium salts improve solubility and bioavailability .
  • In silico ADME screening : Predicts pharmacokinetic parameters (e.g., LogP, H-bond donors) to prioritize analogs with optimal permeability .

Advanced: How to analyze conflicting bioactivity data across studies?

Answer:

  • Assay standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and growth media to reduce variability .
  • Control normalization : Compare IC50 values against shared reference compounds (e.g., ciprofloxacin for antimicrobial studies) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on MIC values) .

Basic: What analytical methods quantify reaction intermediates?

Answer:

  • HPLC-DAD : Monitors reaction progress using UV-active intermediates (e.g., nitroso derivatives at 560 nm) .
  • LC-MS : Identifies byproducts via molecular ion peaks (e.g., m/z for tautomers) .
  • Elemental analysis : Validates purity (>95% C, H, N agreement) for crystalline products .

Advanced: What mechanistic insights explain regioselective alkylation?

Answer:
Regioselectivity in N-alkylation is governed by:

  • Steric effects : Bulky alkyl groups favor substitution at less hindered nitrogen sites (e.g., 1-position over 4-position) .
  • Electronic effects : Electron-deficient pyrazolo-triazoles undergo alkylation at nucleophilic nitrogen centers .
    DFT calculations can predict preferred sites by comparing transition-state energies .

Advanced: How to mitigate instability during storage?

Answer:

  • Lyophilization : Freeze-drying nitroso derivatives prevents hydrolysis in aqueous media .
  • Dark storage : UV-sensitive compounds are stored in amber vials at -20°C .
  • Stabilizers : Additives like BHT (0.01% w/w) inhibit oxidative degradation .

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